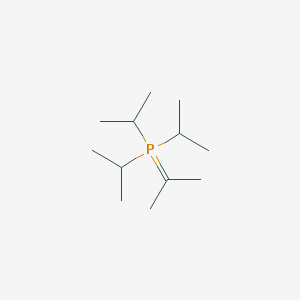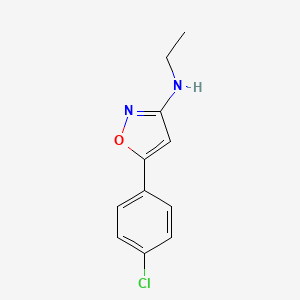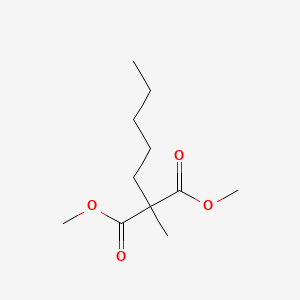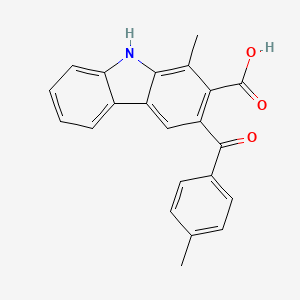![molecular formula C20H18O3 B14349630 2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 96570-08-0](/img/structure/B14349630.png)
2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes a benzoyl group, a methoxy group, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzoyl group, and methoxylation. Common synthetic routes may involve Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions .
Industrial Production Methods
Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl-substituted biphenyls and methoxy-substituted biphenyls. Examples include 2-Benzoyl-5-methoxybenzimidazole and 2-Benzoyl-5-methoxyphenyl derivatives .
Properties
CAS No. |
96570-08-0 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-benzoyl-3-methoxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H18O3/c1-23-16-12-17(14-8-4-2-5-9-14)19(18(21)13-16)20(22)15-10-6-3-7-11-15/h2-11,13,17,19H,12H2,1H3 |
InChI Key |
DWEAXTFPWAMJJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(C(C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


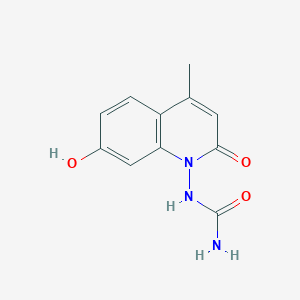
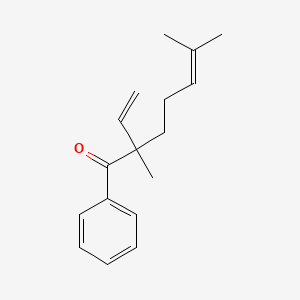
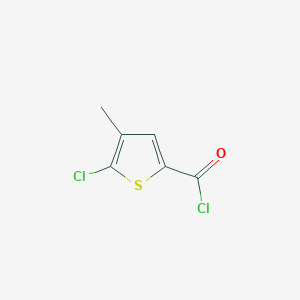
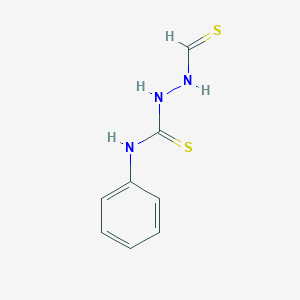
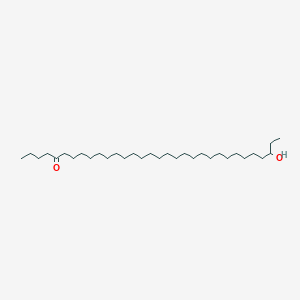
mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
